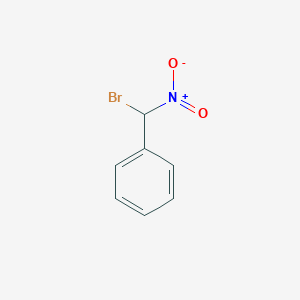

Nitrobenzylbromide

Description

BenchChem offers high-quality Nitrobenzylbromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nitrobenzylbromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

42157-97-1 |

|---|---|

Molecular Formula |

C7H6BrNO2 |

Molecular Weight |

216.03 g/mol |

IUPAC Name |

[bromo(nitro)methyl]benzene |

InChI |

InChI=1S/C7H6BrNO2/c8-7(9(10)11)6-4-2-1-3-5-6/h1-5,7H |

InChI Key |

FUMLKAFCVQJVEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C([N+](=O)[O-])Br |

Origin of Product |

United States |

Foundational & Exploratory

Technical Comparative Analysis: Isomeric Nitrobenzyl Bromides in Synthesis and Photopharmacology

Executive Summary

This technical guide analyzes the structural and functional divergence between two constitutional isomers: 4-Nitrobenzyl bromide (CAS 100-11-8) and 2-Nitrobenzyl bromide (CAS 3958-60-9) . While both share the same molecular formula (

Part 1: Structural & Physical Characterization

The position of the electron-withdrawing nitro group relative to the bromomethyl moiety influences crystal packing and melting points. The para substitution allows for more efficient packing, resulting in a significantly higher melting point compared to the ortho isomer.

Table 1: Comparative Physical Properties

| Property | 4-Nitrobenzyl Bromide (Para) | 2-Nitrobenzyl Bromide (Ortho) |

| CAS Number | 100-11-8 | 3958-60-9 |

| Structure | Nitro group at C4 (opposite Br) | Nitro group at C2 (adjacent Br) |

| Physical State | Pale yellow crystalline solid | Yellow to light brown solid |

| Melting Point | 97.5 – 99.0 °C | 44.0 – 48.0 °C |

| Boiling Point | 289 °C (decomposes) | ~275 °C (decomposes) |

| Primary Utility | Chemically stable protecting group | Photocleavable (caging) group |

| Reactivity Class | Strong Electrophile ( | Strong Electrophile ( |

| Safety Hazard | Lachrymator , Corrosive | Lachrymator , Corrosive |

Part 2: The Para-Isomer (CAS 100-11-8) – The Chemically Stable Scaffold

Mechanism of Action

4-Nitrobenzyl bromide is widely used to protect carboxylic acids as p-nitrobenzyl esters . These esters are exceptionally stable toward acidic and mild basic hydrolysis, making them ideal for multi-step peptide or antibiotic synthesis (e.g., Penicillin/Cephalosporin derivatives).

Deprotection Strategy: The stability of the ester bond is reversed by reducing the electron-withdrawing nitro group (

Experimental Protocol: Protection and Deprotection

A. Protection (Esterification) [1]

-

Reagents: Carboxylic Acid Substrate (1.0 eq), 4-Nitrobenzyl bromide (1.1 eq),

(1.5 eq) or DBU (1.1 eq). -

Solvent: DMF or Acetone.[2]

-

Procedure:

-

Dissolve the carboxylic acid in dry DMF.

-

Add the base (

) and stir for 15 minutes to form the carboxylate. -

Add 4-Nitrobenzyl bromide in one portion.

-

Stir at 25–50 °C for 4–12 hours. Monitor by TLC.

-

Workup: Dilute with EtOAc, wash with water and brine to remove DMF. Crystallize or purify by column chromatography.

-

B. Deprotection (Reductive Cleavage via Sodium Dithionite)

While Zinc/Acetic acid is the classical method, Sodium Dithionite (

-

Reagents: p-Nitrobenzyl ester substrate,

(3–5 eq), -

Solvent: THF/Water (3:1).

-

Procedure:

-

Dissolve the ester in THF/Water.

-

Add solid

slowly to the stirred solution. -

Heat to 40 °C for 1–3 hours. The nitro group reduces to the amine, followed by spontaneous hydrolysis or subsequent mild basic hydrolysis.

-

Workup: Extract the free acid into the aqueous basic layer (if applicable) or isolate the product from the organic layer after acidification.

-

Mechanistic Visualization (Chemical Reduction)

Figure 1: The reductive deprotection cascade of p-nitrobenzyl esters.

Part 3: The Ortho-Isomer (CAS 3958-60-9) – The Photochemical Switch

Mechanism of Action: The "Ortho Effect"

The 2-nitrobenzyl group is the gold standard for photocaging . Unlike the para-isomer, the ortho position places the nitro group in close proximity to the benzylic hydrogens. Upon UV irradiation (~300–365 nm), the molecule undergoes an intramolecular redox reaction (Norrish Type II mechanism) involving a hydrogen abstraction by the excited nitro group. This leads to the formation of an aci-nitro intermediate, which rearranges to a nitroso-hemiacetal and collapses to release the substrate.

Experimental Protocol: Photocaging and Uncaging

A. Synthesis of Caged Reagent (e.g., Caged Neurotransmitter)

-

Reagents: Glutamate or ATP (carboxylate/phosphate), 2-Nitrobenzyl bromide, Ag2O (if acid sensitive) or

. -

Precaution: Perform all steps in amber glassware or low-light conditions to prevent premature cleavage.

-

Procedure:

-

Dissolve substrate in dry DMF/DMSO.

-

Add base and 2-Nitrobenzyl bromide.

-

Stir in the dark at room temperature for 12–24 hours.

-

Purification: HPLC or flash chromatography (in the dark).

-

B. Photochemical Uncaging (Release)

-

Equipment: UV Lamp (Mercury arc or LED at 365 nm).

-

Solvent: Aqueous buffer (PBS) or Methanol/Water.

-

Procedure:

-

Prepare a solution of the caged compound (1–10 mM).

-

Irradiate with 365 nm light.

-

Monitoring: The solution may turn slightly yellow/brown due to the formation of the byproduct 2-nitrosobenzaldehyde .

-

Kinetics: Release is typically rapid (milliseconds to minutes depending on light intensity).

-

Mechanistic Visualization (Photocleavage)

Figure 2: The photolytic cleavage mechanism of 2-nitrobenzyl caged compounds.

Part 4: Safety & Handling (Lachrymators)

Both isomers are potent alkylating agents and lachrymators (tear gas agents). Strict adherence to safety protocols is non-negotiable.

-

Engineering Controls: Always handle solid and solutions in a functioning chemical fume hood.

-

Inactivation: Spills and glassware should be treated with a dilute solution of ammonia or ethanolamine to quench the alkylating bromide before removal from the hood.

-

PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.

-

Storage:

-

4-NBB: Store at room temperature, dry.

-

2-NBB: Store refrigerated (2–8 °C) and protected from light (wrap container in foil).

-

References

-

Org. Synth. 1936, 16, 54. p-Nitrobenzyl Bromide. (Synthesis and properties of the para-isomer). Link

- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard text for protection/deprotection protocols).

-

Guan, L. et al. A Regioselective Synthesis of Alkyl 2-(Guanin-9-yl)acetates... (Use of Sodium Dithionite for deprotection).[2] Collect. Czech. Chem. Commun. 2005, 70, 85-98. Link

-

Klán, P. et al. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy.Chem. Rev. 2013, 113, 119–191. (Comprehensive review on 2-nitrobenzyl photochemistry). Link

-

Sigma-Aldrich. Safety Data Sheet: 4-Nitrobenzyl bromide. Link

-

Sigma-Aldrich. Safety Data Sheet: 2-Nitrobenzyl bromide. Link

Sources

Difference between ortho-nitrobenzyl and para-nitrobenzyl bromide reactivity

This guide details the divergent reactivity profiles of ortho-nitrobenzyl bromide (o-NBB) and para-nitrobenzyl bromide (p-NBB). It is designed for researchers requiring precise control over nucleophilic substitution, photolability, and heterocycle synthesis.

Executive Summary: The "Nitro Effect" Divergence

While ortho- and para-nitrobenzyl bromides share identical molecular formulas (

-

Para-Nitrobenzyl Bromide (p-NBB): Acts as a "pure" electrophile. The nitro group exerts a strong electron-withdrawing effect (

, -

Ortho-Nitrobenzyl Bromide (o-NBB): Dominated by Neighboring Group Participation (NGP) . The proximity of the nitro oxygen to the benzylic hydrogen and carbon enables intramolecular redox chemistry (photocleavage) and nucleophilic assistance (accelerated solvolysis). It is the "gold standard" for photolabile protecting groups (PPGs).

Nucleophilic Substitution: Sterics vs. Anchimeric Assistance

The rate and mechanism of substitution depend heavily on the solvent and nucleophile strength.[1]

Solvolysis (Weak Nucleophiles)

Counter-intuitively, o-NBB often reacts faster than p-NBB in solvolytic conditions (e.g., aqueous ethanol or acetic acid), despite the steric hindrance of the ortho substituent.

-

Mechanism: The ortho-nitro group provides anchimeric assistance (NGP). The nitro oxygen donates electron density to the developing carbocation at the benzylic center, stabilizing the transition state and forming a cyclic aci-nitro-like intermediate.

-

The Para Case: p-NBB lacks this geometric capability.[2] It relies solely on the destabilizing electron-withdrawing nature of the nitro group (which slows

pathways by destabilizing the carbocation).

Displacement (Strong Nucleophiles)

In classical bimolecular substitution (e.g., reaction with carboxylates or amines in acetone):

-

p-NBB is superior. It offers an unhindered trajectory for the nucleophile (

orbital access). The electron-withdrawing nitro group makes the benzylic carbon highly electrophilic. -

o-NBB suffers from steric repulsion. The bulky nitro group hinders the backside attack required for

, often necessitating higher temperatures or polar aprotic solvents (DMF, DMSO) to drive the reaction.

Radical-Anion Pathways

p-NBB is prone to Single Electron Transfer (SET) mechanisms when reacted with soft nucleophiles (e.g., thiolates, lithiated species). This can lead to radical-anion chains and dimerization products (e.g., bibenzyls), a side reaction less prevalent in o-NBB due to steric quenching of the dimerization transition state.

Photochemical Orthogonality: The Core Distinction

This is the decisive factor for application scientists.

Ortho-Nitrobenzyl: The Norrish Type II Mechanism

Upon UV irradiation (typically 300–365 nm), o-NBB derivatives undergo an intramolecular 1,5-hydrogen abstraction. This rearrangement is geometrically impossible for the para isomer.

Pathway:

-

Excitation to the triplet state.

-

Abstraction of a benzylic hydrogen by the nitro oxygen.

-

Formation of an aci-nitro intermediate.[3]

-

Cyclization to an isoxazole or rearrangement to a nitroso-hemiacetal.

-

Collapse to release the "caged" substrate and the nitrosobenzaldehyde byproduct.

Para-Nitrobenzyl: Photostability

p-NBB derivatives absorb UV light but dissipate energy via non-reactive radiative or non-radiative decay pathways. They do not cleave. This makes p-NBB ideal for protecting groups that must survive ambient light or UV detection methods (e.g., HPLC with UV detectors).

Visualization of Photochemical Divergence

Caption: The ortho-isomer allows 1,5-H abstraction leading to cleavage; the para-isomer relaxes back to the ground state.

Experimental Protocols

Protocol A: Carboxylic Acid Protection using p-Nitrobenzyl Bromide

Use Case: Creating a stable, crystalline ester for purification or HPLC detection.

Reagents: Carboxylic acid (1 eq), p-Nitrobenzyl bromide (1.1 eq),

-

Dissolution: Dissolve the carboxylic acid in acetone (5 mL/mmol).

-

Activation: Add powdered

. Stir at room temperature (RT) for 15 minutes to generate the carboxylate. -

Addition: Add p-nitrobenzyl bromide in one portion.

-

Reflux: Heat to reflux (approx. 56°C) for 2–4 hours. Note: p-NBB reacts cleanly via

. -

Monitoring: Check TLC (Silica, Hexane:EtOAc). The spot for p-NBB (

) should disappear. -

Workup: Filter off inorganic salts. Evaporate solvent. Recrystallize from Ethanol/Water.

-

Validation: Product should be UV-active and stable to ambient light.

-

Protocol B: Photolysis Efficiency Assay for o-Nitrobenzyl Esters

Use Case: Determining the uncaging rate of a drug or probe.

Reagents: o-Nitrobenzyl-caged substrate (10 mM in DMSO), PBS Buffer (pH 7.4).

-

Preparation: Dilute the stock solution to 50 µM in PBS/DMSO (9:1).

-

Irradiation: Place sample in a quartz cuvette. Irradiate with a UV LED (365 nm, ~10 mW/cm²).

-

Sampling: Withdraw aliquots at t = 0, 1, 5, 10, and 20 minutes.

-

Analysis: Analyze via RP-HPLC.

-

Track: Disappearance of the caged peak and appearance of the free substrate peak.

-

Byproduct Check: Look for the o-nitrosobenzaldehyde peak (often broad or reacting further to azo-dimers).

-

-

Quantification: Plot

vs. time to determine the first-order rate constant (

Decision Matrix: When to Use Which

| Feature | Ortho-Nitrobenzyl Bromide | Para-Nitrobenzyl Bromide |

| Primary Application | Photocaging / Photolabile Linkers | Stable Protection / UV-Tagging |

| Moderate (Sterically hindered) | High (Activated electrophile) | |

| Solvolysis Rate | Fast (Assisted by NGP) | Slow (Destabilized carbocation) |

| Light Sensitivity | High (Cleaves at >300 nm) | Low (Photostable) |

| Redox Chemistry | Precursor to Indoles/Anthranils | Precursor to p-amino derivatives |

| Byproducts | Nitrosobenzaldehyde (Reactive) | None (during deprotection) |

References

-

Solvolysis & NGP: Kim, C. et al. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. NIH/PubMed. Link

-

Photochemical Mechanism: Klán, P. et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. Link

-

Synthesis Protocol: p-Nitrobenzyl Bromide Synthesis. Organic Syntheses, Coll. Vol. 2, p.443. Link

-

Comparison of Protecting Groups: Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin. Journal of High School Science. Link

-

Radical Mechanisms: Prousek, J. (1981).[4] The course of reaction of 4-nitrobenzyl bromide with bases. Collection of Czechoslovak Chemical Communications. Link

Sources

Nitrobenzyl bromide molecular weight and physical constants

An In-Depth Technical Guide to Nitrobenzyl Bromide: Physicochemical Properties, Synthesis, and Applications in Research and Development

This guide provides a comprehensive technical overview of the isomeric forms of nitrobenzyl bromide, compounds of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into their core physicochemical properties, comparative reactivity, synthesis, and critical applications, with a focus on their role as versatile protecting groups in complex organic synthesis.

Introduction to Nitrobenzyl Bromides

Nitrobenzyl bromide (C₇H₆BrNO₂) is an aromatic compound existing in three constitutional isomers: 2-nitrobenzyl bromide (ortho), 3-nitrobenzyl bromide (meta), and 4-nitrobenzyl bromide (para). The position of the electron-withdrawing nitro group (—NO₂) on the benzene ring relative to the bromomethyl group (—CH₂Br) profoundly influences the molecule's chemical reactivity, stability, and utility. This isomeric distinction is fundamental to their application in organic chemistry, particularly in the strategic protection and deprotection of functional groups. While all isomers share the same molecular weight, their physical constants and chemical behavior diverge significantly, making the correct choice of isomer crucial for synthetic success. The para-isomer is widely used as a protecting group for carboxylic acids, forming esters that are stable to acidic conditions but can be cleaved reductively.[1] The ortho-isomer is renowned for its use as a photolabile protecting group (PPG), allowing for the release of a protected molecule with spatial and temporal control using UV light.[2][3] The meta-isomer is less commonly used but serves as a valuable synthetic intermediate.

Physicochemical Properties and Spectroscopic Data

The fundamental physical and chemical properties of the nitrobenzyl bromide isomers are summarized below. These constants are critical for their handling, purification, and characterization.

Physical Constants

| Property | 2-Nitrobenzyl Bromide (ortho) | 3-Nitrobenzyl Bromide (meta) | 4-Nitrobenzyl Bromide (para) |

| Molecular Formula | C₇H₆BrNO₂ | C₇H₆BrNO₂ | C₇H₆BrNO₂ |

| Molecular Weight | 216.03 g/mol | 216.03 g/mol | 216.03 g/mol [4][5][6] |

| CAS Number | 3958-60-9 | 3958-57-4 | 100-11-8[4] |

| Appearance | Yellow solid[7] | Yellowish crystalline solid | Pale yellow crystalline solid[4] |

| Melting Point | 44-46 °C | 58-59 °C | 96-106 °C |

| Boiling Point | ~265 °C (estimate) | Decomposes | 289 °C (decomposes)[4] |

| Solubility | Soluble in chloroform, DMSO, ethyl acetate. Insoluble in water.[8] | Soluble in organic solvents. | Soluble in ethanol, ether, acetone, benzene. Hydrolyzes in water.[4][9] |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of nitrobenzyl bromide isomers.

Table of Characteristic Spectroscopic Data:

| Isomer | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Key IR Bands (cm⁻¹) | Mass Spec (m/z) |

| 2-Nitro | ~8.1 (d), ~7.6 (t), ~7.4 (t), ~4.9 (s, -CH₂Br) | ~28 (-CH₂Br) , ~125, ~129, ~133, ~134, ~148 (C-NO₂) | ~1525 (asym N-O), ~1345 (sym N-O), ~1210 (C-Br) | 215/217 (M⁺), 136 (M⁺ - Br), 90 |

| 3-Nitro | ~8.2 (s), ~8.1 (d), ~7.7 (d), ~7.5 (t), ~4.5 (s, -CH₂Br) | ~31.8 (-CH₂Br) , ~123, ~124, ~130, ~135, ~141, ~148 (C-NO₂) | ~1530 (asym N-O), ~1350 (sym N-O), ~1220 (C-Br) | 215/217 (M⁺), 136 (M⁺ - Br), 90[3] |

| 4-Nitro | ~8.2 (d), ~7.5 (d), ~4.5 (s, -CH₂Br) | ~32.1 (-CH₂Br) , ~124, ~130, ~145, ~148 (C-NO₂) | ~1520 (asym N-O), ~1345 (sym N-O), ~1215 (C-Br) | 215/217 (M⁺), 136 (M⁺ - Br), 90[2] |

Note: NMR shifts are approximate and can vary with solvent and concentration. The benzylic protons (-CH₂Br) provide a key diagnostic singlet in the 4.5-5.0 ppm region.

Comparative Reactivity of Isomers: An Electronic and Steric Rationale

The synthetic utility of the nitrobenzyl bromide isomers is a direct consequence of the electronic and steric effects imparted by the nitro group's position.

Caption: Isomer-specific reactivity pathways.

-

2-Nitrobenzyl (Ortho) Isomer: The proximity of the nitro group to the benzylic carbon is the key to its unique reactivity. Upon UV irradiation (typically ~350-365 nm), the nitro group enters an excited state and abstracts a hydrogen atom from the benzylic carbon.[3] This intramolecular rearrangement leads to the formation of an aci-nitro intermediate, which rapidly rearranges to release the protected functional group and 2-nitrosobenzaldehyde.[3] This "caging" effect is highly valued in biological and materials science for the light-triggered release of active molecules.[6]

-

4-Nitrobenzyl (Para) Isomer: The para-nitro group is a strong electron-withdrawing group via resonance, which enhances the stability of the corresponding p-nitrobenzyl esters and ethers. This makes it an excellent protecting group for carboxylic acids and phenols.[10] Cleavage is typically achieved by reducing the nitro group to an amine (e.g., with Zn/AcOH, H₂/Pd-C, or Na₂S₂O₄).[1] The resulting aminobenzyl group is electron-donating, which destabilizes the ester and facilitates its cleavage through a 1,6-elimination mechanism.

-

3-Nitrobenzyl (Meta) Isomer: The nitro group in the meta position exerts a strong inductive electron-withdrawing effect but cannot directly delocalize negative charge from the benzylic position via resonance. Consequently, it does not possess the unique cleavage properties of the ortho or para isomers. Its reactivity is more akin to a standard substituted benzyl bromide, making it a useful building block where the nitro group is desired for subsequent transformations rather than for its protecting group capabilities.

Synthesis and Experimental Protocols

The synthesis of nitrobenzyl bromide isomers typically involves the free-radical bromination of the corresponding nitrotoluene precursor.

Caption: General synthesis workflow for nitrobenzyl bromides.

Protocol: Synthesis of 4-Nitrobenzyl Bromide

This procedure is adapted from established methods involving the bromination of p-nitrotoluene.[10]

Materials:

-

p-Nitrotoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Ligroin for recrystallization

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve p-nitrotoluene (1 equivalent) in CCl₄.

-

Add NBS (1.05-1.1 equivalents) and a catalytic amount of AIBN or benzoyl peroxide (0.02 equivalents).

-

Heat the mixture to reflux (approx. 77 °C for CCl₄) under illumination from a tungsten lamp. The reaction progress can be monitored by the consumption of the denser NBS, which will be replaced by the lighter succinimide.

-

After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and filter off the succinimide by-product.

-

Wash the filtrate with water and a dilute sodium bisulfite solution to remove any remaining bromine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the crude product by recrystallization from hot ligroin to yield pale yellow crystals of 4-nitrobenzyl bromide.[10]

Safety Note: Nitrobenzyl bromides are lachrymators and skin irritants. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

Protocol: Protection of a Carboxylic Acid with 4-Nitrobenzyl Bromide

This protocol describes a typical esterification to form a p-nitrobenzyl (PNB) ester.

Materials:

-

Carboxylic acid (1 equivalent)

-

4-Nitrobenzyl bromide (1.1 equivalents)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equivalents)

-

Dimethylformamide (DMF) or Acetonitrile (MeCN) as solvent

Procedure:

-

Dissolve the carboxylic acid in DMF or MeCN in a round-bottom flask.

-

Add TEA or DIPEA to the solution and stir for 10-15 minutes at room temperature to form the carboxylate salt.

-

Add 4-nitrobenzyl bromide to the reaction mixture.

-

Heat the mixture to 60-80 °C and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water, dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting p-nitrobenzyl ester by column chromatography or recrystallization.

Protocol: Cleavage of Protecting Groups

A. Photolytic Cleavage of a 2-Nitrobenzyl Ester:

-

Dissolve the 2-nitrobenzyl-protected compound in a suitable solvent (e.g., methanol, dioxane, or buffered aqueous solution) in a quartz or borosilicate glass reaction vessel.

-

Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) with a primary wavelength of ~365 nm. A filter may be used to remove shorter, more damaging wavelengths.

-

Monitor the reaction by TLC or LC-MS. Photolysis is often complete within 1-4 hours.

-

Once cleavage is complete, remove the solvent under reduced pressure.

-

Purify the deprotected compound from the 2-nitrosobenzaldehyde by-product using standard chromatographic or extraction techniques.

B. Reductive Cleavage of a 4-Nitrobenzyl Ester:

-

Dissolve the 4-nitrobenzyl ester in a solvent mixture, such as tetrahydrofuran/water or ethyl acetate/acetic acid.

-

Add activated zinc dust (excess, ~10 equivalents) to the solution.

-

Stir the suspension vigorously at room temperature. If the reaction is slow, gentle heating (40-50 °C) can be applied.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the zinc.

-

Concentrate the filtrate and perform a standard aqueous workup to isolate the deprotected carboxylic acid.

Applications in Drug Development and Research

Nitrobenzyl bromides are not merely academic curiosities; they are enabling tools in the synthesis of complex molecules, including pharmaceuticals and biological probes.

-

Protecting Groups in Multi-step Synthesis: The PNB group is used to protect the carboxylic acid moiety in the synthesis of β-lactam antibiotics like cephalosporins.[11][12] Its stability allows for modifications elsewhere in the molecule, and it can be reliably removed in a late-stage step of the synthesis.

-

Prodrug Strategies: The 4-nitrobenzyl group serves as a trigger for bioreductive prodrugs.[13] In the hypoxic (low oxygen) environment of tumors, specific nitroreductase enzymes can reduce the nitro group to a hydroxylamine or amine. This triggers the self-immolative cleavage of the protecting group, releasing a potent cytotoxic agent directly at the target site and minimizing systemic toxicity.[13]

-

Photocaged Compounds: 2-Nitrobenzyl bromide is used to synthesize "caged" signaling molecules, neurotransmitters, and nucleotides. These inert, protected molecules can be introduced into a biological system (such as a living cell) and then released at a precise moment and location by a flash of light, allowing researchers to study complex biological processes with high temporal and spatial resolution.[2][14]

-

Derivatizing Agents: 4-Nitrobenzyl bromide is used as a derivatizing agent for the analysis of carboxylic acids by HPLC. The resulting PNB esters have a strong UV chromophore, enabling sensitive detection of otherwise difficult-to-detect analytes.

Conclusion

The nitrobenzyl bromide isomers represent a powerful class of reagents for the modern organic chemist. Their utility is dictated by the nuanced interplay of steric and electronic effects arising from the position of the nitro group. From the robust, reductively-cleavable protecting groups derived from the para-isomer to the sophisticated, light-activated systems enabled by the ortho-isomer, a deep understanding of their properties and reactivity is essential for innovation in drug discovery, chemical biology, and materials science. This guide has provided a foundational overview of their physical constants, synthesis, and key applications, offering both the theoretical basis and practical protocols for their effective use in the laboratory.

References

-

ChemBK. (2024, April 9). 2-Nitrobenzyl bromide. [Link]

-

PubChem. 4-Nitrobenzyl bromide. [Link]

-

Organic Syntheses. p-NITROBENZYL BROMIDE. [Link]

-

ResearchGate. (2015, March 17). p-Nitrotoluene Bromination Using Barium Fluorobromate Ba(BrF4)2. [Link]

-

ACS Publications | Chemical Reviews. (2023, April 20). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. [Link]

-

RSC Publishing. Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. [Link]

- Guibe-Jampel, E., & Wakselman, M. (1983). Selective Cleavage of p-Nitrobenzyl Esters with Sodium Dithionite.

-

Wikipedia. Photolabile protecting group. [Link]

-

ChemicalBook. (2024, April 9). 4-Nitrobenzyl bromide. [Link]

-

PrepChem.com. Preparation of nitrotoluene. [Link]

-

Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

MDPI. (2021, July 16). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. [Link]

-

European Patent Office. (1996, December 4). Process for p-nitrobenzyl ester cleavage in cephalosporin. [Link]

-

Penn Engineering. (2006, August 1). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. [Link]

Sources

- 1. 4-Nitrobenzyl bromide(100-11-8) 13C NMR [m.chemicalbook.com]

- 2. 4-Nitrobenzyl bromide | C7H6BrNO2 | CID 66011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Nitrobenzyl bromide(3958-57-4) 13C NMR [m.chemicalbook.com]

- 4. sciencemadness.org [sciencemadness.org]

- 5. researchgate.net [researchgate.net]

- 6. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dwsim.fossee.in [dwsim.fossee.in]

- 8. prepchem.com [prepchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. newera-spectro.com [newera-spectro.com]

- 11. p-Nitrobenzyl 7-amino-3-chloro-3-cephem-4-carboxylate | 53994-83-5 | Benchchem [benchchem.com]

- 12. EP0453924A1 - A process for synthesizing cephalosporin compounds - Google Patents [patents.google.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. seas.upenn.edu [seas.upenn.edu]

The Acid Test: A Technical Guide to the Stability of Nitrobenzyl Protecting Groups in Acidic Conditions

Abstract

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic use of protecting groups is paramount. Among these, photolabile protecting groups (PPGs) offer an unparalleled level of spatiotemporal control, with the nitrobenzyl family being a cornerstone of this class. While their primary deprotection route via photolysis is well-documented, a comprehensive understanding of their stability—or lability—under various chemical conditions is critical for their effective deployment in complex, multi-step syntheses. This technical guide provides an in-depth analysis of the stability of nitrobenzyl-protected functional groups, with a specific focus on their behavior in acidic media. We will explore the mechanistic underpinnings of their stability, present quantitative data, and offer field-proven protocols to empower researchers in drug development and materials science to leverage these versatile tools with confidence and precision.

The Nitrobenzyl Protecting Group: A Mechanistic Framework

The utility of the nitrobenzyl group stems from its unique electronic properties, which render it robust to many chemical reagents while being exquisitely sensitive to ultraviolet light. This dual nature is the foundation of its role in sophisticated synthetic strategies.

The Primary Deprotection Pathway: Photolysis

The hallmark of the ortho-nitrobenzyl (oNB) group is its clean and efficient cleavage upon irradiation with UV light (typically 350-365 nm).[1] The mechanism, a Norrish Type II reaction, involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon.[2] This generates an aci-nitro intermediate which rapidly rearranges to release the protected functional group and forms an ortho-nitrosobenzaldehyde byproduct.[1][2] This process requires no chemical reagents, making it a "traceless" and highly orthogonal deprotection method.[1]

Figure 2: The high-energy, disfavored SN1 pathway for acid cleavage of nitrobenzyl ethers.

Orthogonality in Peptide Synthesis

The high stability of nitrobenzyl groups to strong acids is a cornerstone of their utility in modern solid-phase peptide synthesis (SPPS). In SPPS, orthogonal protecting group strategies are essential to selectively deprotect the N-terminus for chain elongation while keeping the side-chain protecting groups intact. [3] The two most common strategies are Boc-SPPS, which uses moderate acid (TFA) for Nα-deprotection, and Fmoc-SPPS, which uses a mild base (piperidine). Nitrobenzyl groups are fully compatible with the Fmoc strategy. More importantly, they exhibit excellent stability under the acidic conditions used for Boc deprotection, making them orthogonal to the Boc group. [4]This allows for the selective removal of Boc groups in the presence of nitrobenzyl-protected side chains. For example, the p-nitrobenzyloxycarbonyl (pNZ) group is stable to TFA and can be used as a temporary Nα-protecting group in concert with tert-butyl-based side-chain protection. [4]

Quantitative Stability Data

The qualitative assessment of stability is supported by quantitative studies. The data clearly demonstrate that nitrobenzyl ethers and esters are highly resistant to cleavage by trifluoroacetic acid (TFA), a strong acid commonly used in synthesis.

| Protecting Group / Linker | Functional Group | Acid Condition | Duration | % Cleavage | Reference |

| p-Carbamoylmethylbenzyl ester | Carboxyl | 50% TFA in DCM | 2 h | Not specified, "great stability" | [5] |

| Photolabile Nph Linker | Carboxyl | Neat TFA | 6 h | Minimal / Tolerated | [6] |

| p-Nitrobenzyloxycarbonyl (pNZ) | Amine | 50% TFA in DCM | 24 h | No degradation observed | [4] |

Table 1: Reported Stability of Nitrobenzyl-type Protecting Groups in Trifluoroacetic Acid (TFA).

This high stability confirms that nitrobenzyl groups can be reliably used in synthetic routes that require steps involving treatment with neat or concentrated TFA for several hours, such as the cleavage of Boc or t-butyl ether protecting groups.

Experimental Design & Protocols

To ensure confidence in a multi-step synthesis, it is often prudent to perform a self-validating stability test on the specific substrate of interest. The following protocol provides a robust framework for assessing the stability of a nitrobenzyl-protected compound under acidic conditions.

Protocol: Assessing the Acid Stability of a Nitrobenzyl-Protected Compound

Objective: To quantitatively determine the stability of a nitrobenzyl-protected substrate to a specific acidic condition (e.g., 50% TFA in Dichloromethane) over a defined time course.

Materials:

-

Nitrobenzyl-protected substrate

-

Internal standard (a stable compound, soluble in the reaction mixture and detectable by the chosen analytical method, e.g., durene or biphenyl)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Analytical method: HPLC, LC-MS, or ¹H NMR

Procedure:

-

Preparation of Stock Solution:

-

Accurately weigh the nitrobenzyl-protected substrate and the internal standard.

-

Dissolve them in a known volume of DCM to create a stock solution with a precise concentration of both compounds.

-

-

Reaction Setup:

-

In a clean, dry vial, place a known volume of the stock solution.

-

At time t=0, add an equal volume of TFA to the vial to achieve a 1:1 DCM:TFA mixture. (e.g., 0.5 mL stock solution + 0.5 mL TFA).

-

Stir the reaction mixture at room temperature.

-

-

Time-Course Sampling:

-

At predetermined time points (e.g., t = 0, 1h, 2h, 4h, 8h, 24h), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

-

Immediately quench the aliquot by adding it to a vial containing saturated NaHCO₃ solution (e.g., 0.5 mL).

-

Extract the organic components with a suitable solvent (e.g., ethyl acetate, 2 x 0.5 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

-

Carefully evaporate the solvent.

-

-

Analysis:

-

Dissolve the residue from each time point in a fixed volume of a suitable solvent for analysis (e.g., acetonitrile for HPLC, or CDCl₃ for NMR).

-

Analyze each sample by the chosen analytical method.

-

Determine the ratio of the peak area (or integration) of the substrate to the peak area of the internal standard at each time point.

-

-

Data Interpretation:

-

Plot the (Substrate Area / Internal Standard Area) ratio versus time.

-

A constant ratio over time indicates that the nitrobenzyl protecting group is stable under the tested conditions. A decreasing ratio indicates cleavage. The percentage of remaining substrate can be calculated by normalizing to the t=0 sample.

-

Figure 3: A self-validating workflow for assessing protecting group stability.

Conclusion and Field-Proven Insights

This high acid stability renders the nitrobenzyl group an outstanding orthogonal partner in complex synthetic strategies, most notably alongside acid-labile protecting groups like Boc and t-butyl ethers in peptide and oligosaccharide synthesis. Researchers and drug development professionals can confidently design synthetic routes where Boc groups are cleaved with TFA without significant risk to a nitrobenzyl-protected functionality. The primary mode of cleavage remains photolysis, providing a distinct and non-interfering deprotection window. By understanding these principles, chemists can harness the full potential of nitrobenzyl protecting groups to build complex molecular architectures with greater efficiency and control.

References

-

Albert-Vianel, G., et al. (2005). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. European Journal of Organic Chemistry, 2005(15), 3031–3039. [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

-

Amir, E., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(9), 5526–5603. [Link]

-

Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]

-

Hocker, M. D., et al. (1995). p-Nitrobenzyl side-chain protection for solid-phase synthesis. Peptide Research, 8(6), 310–315. [Link]

-

Giralt, E., et al. (1981). A new benzyl ester resin with increased stability during Nα-t-butyloxycarbonyl deblocking in solid-phase peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1981, 1981-1983. [Link]

-

Albericio, F., et al. (2004). Amino Acid-Protecting Groups. Chemical Reviews, 104(5), 2265–2367. [Link]

-

Wang, Z., et al. (2023). A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. ChemistrySelect, 8(32), e202301844. [Link]

-

Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]

-

Indian Institute of Technology Bombay. (2020). Protecting Groups. Retrieved from [Link]

-

Vágner, J., et al. (2006). Mild, efficient and rapid O-debenzylation of ortho-substituted phenols with trifluoroacetic acid. Collection of Czechoslovak Chemical Communications, 71(4), 555-562. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 3. chem.iitb.ac.in [chem.iitb.ac.in]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. A new benzyl ester resin with increased stability during Nα-t-butyloxycarbonyl deblocking in solid-phase peptide synthesis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Comprehensive Guide to the Safe Laboratory Handling of Nitrobenzyl Bromide

Nitrobenzyl bromide, a vital reagent in organic synthesis, particularly for installing the nitrobenzyl protecting group, demands a thorough understanding of its properties and associated hazards for safe laboratory handling.[1] This technical guide provides an in-depth analysis of the critical safety data and handling protocols for nitrobenzyl bromide, empowering researchers, scientists, and drug development professionals to mitigate risks and ensure a secure working environment. The principles outlined herein are grounded in established safety data sheets and best laboratory practices, emphasizing not just the "what" but the "why" behind each procedural recommendation.

Compound Profile: Chemical and Physical Properties

A foundational element of safe handling is a clear understanding of the compound's intrinsic properties. Nitrobenzyl bromide is a pale yellow crystalline solid.[1] While there are three isomers (ortho, meta, and para), 4-nitrobenzyl bromide is a common variant in synthetic chemistry.

Table 1: Key Physicochemical Data for 4-Nitrobenzyl Bromide

| Property | Value | Source |

| CAS Number | 100-11-8 | [1] |

| Molecular Formula | C₇H₆BrNO₂ | [1][2] |

| Molecular Weight | 216.03 g/mol | [1][2] |

| Appearance | Pale yellow crystalline solid | [1] |

| Melting Point | 102-106°C | [1] |

| Boiling Point | 289°C (decomposes) | [1] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, acetone, and ether.[1] Hydrolyzes in water.[3] |

The limited water solubility and susceptibility to hydrolysis are critical considerations, influencing both reaction quenching and spill cleanup procedures.[1][3] Its solubility in common organic solvents facilitates its use in a variety of reaction conditions.[1]

Hazard Identification and Toxicology: A Mechanistic Perspective

Nitrobenzyl bromide is classified as a hazardous substance, primarily due to its corrosive and irritant properties.[4][5] Understanding the basis of its reactivity is key to appreciating the stipulated safety measures.

Primary Hazards:

-

Corrosive to Skin and Eyes: The most significant hazard is its ability to cause severe skin burns and eye damage.[4][5][6][7] This corrosive action is a result of the compound's reactivity. The benzylic bromide is a good leaving group, making the molecule susceptible to nucleophilic attack. Upon contact with moisture on the skin or in the eyes, it can hydrolyze, releasing hydrobromic acid, which contributes to the corrosive effects.

-

Lachrymator: Nitrobenzyl bromide is a potent lachrymator, meaning it causes tearing.[2][4][5][8] This property is due to its ability to alkylate proteins and enzymes on the surface of the eye, triggering a pain and tearing response.

-

Respiratory Irritant: Inhalation of nitrobenzyl bromide dust can cause irritation to the respiratory tract.[1][8] In severe cases, it may lead to corrosive injuries to the upper respiratory tract and lungs.[5]

-

Potential for Genetic Defects: Some isomers, such as 3-nitrobenzyl bromide, are suspected of causing genetic defects.[9]

It is crucial to note that the toxicological properties of nitrobenzyl bromide have not been fully investigated, warranting a cautious approach.[2][8][10]

Proactive Safety: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential for handling nitrobenzyl bromide.

Engineering Controls: The First Line of Defense

Engineering controls are designed to minimize exposure by isolating the hazard from the worker.

-

Fume Hood: All work with nitrobenzyl bromide, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood.[8][10] This is non-negotiable due to the inhalation hazard and lachrymatory properties.

-

Ventilation: Adequate ventilation is crucial to keep airborne concentrations low.[8][10] Local exhaust ventilation should be used if there is a risk of dust generation.[9][11]

Personal Protective Equipment (PPE): The Essential Barrier

When engineering controls cannot eliminate all risks, PPE provides a critical barrier.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[8][10] Due to the severe corrosive potential to the eyes, a face shield should also be worn.[7][9] Standard safety glasses are insufficient.

-

Skin Protection:

-

Gloves: Chemically resistant gloves are required.[7][10] It is important to inspect gloves for any signs of degradation or perforation before use.[7] Proper glove removal technique (without touching the outer surface) must be followed to avoid skin contact.[7]

-

Lab Coat: A full-sleeved lab coat must be worn to protect against skin contact.[1]

-

Protective Clothing: For larger quantities or in situations with a higher risk of splashing, a complete suit protecting against chemicals may be necessary.[7]

-

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during a spill, a NIOSH-approved respirator is necessary.[8][10]

Laboratory Workflow: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, well-defined protocol is paramount when working with nitrobenzyl bromide. The following workflow is designed to be a self-validating system, with checks and balances to ensure safety at each stage.

Preparation and Weighing

-

Pre-use Inspection: Before bringing the reagent into the work area, ensure the fume hood is functioning correctly and all necessary PPE is readily available and in good condition.

-

Containment: Conduct all manipulations within the fume hood. To minimize dust generation, it is advisable to weigh the solid in a tared, sealed container.[8][10]

-

Spill Preparedness: Have a spill kit readily accessible.

Reaction Setup and Execution

-

Inert Atmosphere: While stable under normal conditions, some sources recommend storing and handling under an inert gas to protect from moisture.[3][11]

-

Controlled Addition: When adding nitrobenzyl bromide to a reaction mixture, do so slowly and in a controlled manner to avoid any exothermic reactions.

-

Maintain Containment: Keep the reaction vessel closed to the extent possible throughout the experiment.

Work-up and Product Isolation

-

Quenching: Be mindful that quenching the reaction with water could lead to the formation of hydrobromic acid. Perform this step cautiously within the fume hood.

-

Waste Segregation: All waste materials, including contaminated gloves, filter paper, and empty reagent bottles, must be disposed of as hazardous waste according to institutional and local regulations.[1]

Post-Handling Procedures

-

Decontamination: Thoroughly clean the work area after use.

-

Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6][10]

Diagram: Safe Handling Workflow for Nitrobenzyl Bromide

Caption: A decision tree for responding to a nitrobenzyl bromide spill.

Conclusion

Nitrobenzyl bromide is an invaluable tool in the synthetic chemist's arsenal. However, its utility is matched by its potential hazards. By fostering a deep understanding of its chemical nature and adhering rigorously to the safety protocols outlined in this guide, researchers can confidently and safely harness its reactivity. A proactive, informed, and cautious approach is the cornerstone of a safe and successful laboratory environment.

References

- Material Safety Data Sheet - 4-Nitrobenzyl bromide, 99% - Cole-Parmer.

- Safety Data Sheet: 4-Nitrobenzyl bromide - Carl ROTH.

- Material Safety Data Sheet SDS/MSDS - CDH Fine Chemical.

- Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide - Ketone Pharma.

- SAFETY DATA SHEET - TCI Chemicals.

- Material Safety Data Sheet - 2-Nitrobenzyl bromide, 97% - Cole-Parmer.

- SAFETY DATA SHEET - TCI Chemicals.

- SAFETY DATA SHEET - Fisher Scientific.

- SAFETY DATA SHEET - Fisher Scientific.

- 2-Nitrobenzyl bromide SDS, 3958-60-9 Safety Data Sheets - ECHEMI.

- 4-Nitrobenzyl bromide | C7H6BrNO2 | CID 66011 - PubChem.

- 4-Nitrobenzyl bromide | 100-11-8 - ChemicalBook.

Sources

- 1. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]

- 2. fishersci.com [fishersci.com]

- 3. 4-Nitrobenzyl bromide | 100-11-8 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. 4-Nitrobenzyl bromide | C7H6BrNO2 | CID 66011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. carlroth.com [carlroth.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. tcichemicals.com [tcichemicals.com]

A Senior Application Scientist's Guide to Nitrobenzyl Bromide in Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of Nitrobenzyl Bromides in Synthetic Chemistry

In the intricate landscape of organic synthesis, the nitrobenzyl bromide family of reagents stands out for its remarkable versatility. These compounds, characterized by a bromomethyl group attached to a nitro-substituted benzene ring, are pivotal intermediates and functional moieties in a wide array of chemical transformations. Their utility is most pronounced in the realm of protecting group chemistry, where they offer a stable yet readily cleavable masking for various functional groups. The electronic properties conferred by the nitro group, and its position on the aromatic ring, significantly influence the reactivity of the benzylic bromide, allowing for a nuanced selection of reagents tailored to specific synthetic strategies. This guide provides an in-depth exploration of the common synonyms for nitrobenzyl bromide isomers, the rationale behind their selection in experimental design, and practical methodologies for their application, with a particular focus on their role in modern drug development and complex molecule synthesis.

Decoding the Nomenclature: A Comprehensive Overview of Nitrobenzyl Bromide Synonyms

The term "nitrobenzyl bromide" is a general descriptor for three distinct isomers: the ortho (2-), meta (3-), and para (4-) substituted compounds. Clarity in nomenclature is paramount for reproducibility and accuracy in scientific communication. Below is a detailed breakdown of the common synonyms and identifiers for each isomer, frequently encountered in organic synthesis literature and chemical supplier catalogs.

| Isomer | Common Name(s) | IUPAC Name | Other Synonyms |

| ortho- | 2-Nitrobenzyl bromide, o-Nitrobenzyl bromide | 1-(Bromomethyl)-2-nitrobenzene | α-Bromo-2-nitrotoluene, o-Nitrobenaylbromide[1] |

| meta- | 3-Nitrobenzyl bromide, m-Nitrobenzyl bromide | 1-(Bromomethyl)-3-nitrobenzene | α-Bromo-3-nitrotoluene, α-Bromo-m-nitrotoluene[2][3] |

| para- | 4-Nitrobenzyl bromide, p-Nitrobenzyl bromide | 1-(Bromomethyl)-4-nitrobenzene | α-Bromo-4-nitrotoluene, p-(Bromomethyl)nitrobenzene, α-Bromo-p-nitrotoluene[4][5][6][7] |

The Rationale of Isomer Selection: A Tale of Electronics, Sterics, and Photons

The choice between the ortho, meta, and para isomers of nitrobenzyl bromide is a critical decision in synthetic planning, dictated by the desired reactivity and the specific conditions of the subsequent chemical steps.

The Workhorse: para-Nitrobenzyl Bromide (PNB-Br)

The para-nitrobenzyl group is arguably the most widely employed isomer for protecting group strategies, particularly for carboxylic acids. The strong electron-withdrawing nature of the para-nitro group enhances the electrophilicity of the benzylic carbon, facilitating its reaction with nucleophiles like carboxylates. However, this same electron-withdrawing effect destabilizes the benzylic carbocation, meaning the reaction proceeds through an SN2 mechanism rather than SN1. The resulting p-nitrobenzyl (PNB) esters are stable to a wide range of reaction conditions, including acidic environments. Deprotection is typically achieved under reductive conditions, which selectively cleave the PNB group without affecting other sensitive moieties. This orthogonality makes the PNB group a valuable tool in multi-step syntheses.

The Understudy: meta-Nitrobenzyl Bromide

The meta-nitrobenzyl bromide is less commonly used than its ortho and para counterparts. The nitro group in the meta position exerts a weaker electron-withdrawing effect on the benzylic carbon compared to the para isomer. This results in a moderately reactive benzylic bromide. While it can be used as a protecting group, its applications are less widespread, and it is often chosen when the specific electronic properties of the meta isomer are required to fine-tune the reactivity of the molecule.

The Star: ortho-Nitrobenzyl Bromide and the Power of Light

The ortho-nitrobenzyl group is a cornerstone of photolabile protecting group chemistry. This unique property stems from the proximity of the nitro group to the benzylic carbon. Upon irradiation with UV light (typically around 350 nm), the ortho-nitrobenzyl group undergoes an intramolecular photochemical reaction, leading to the cleavage of the protected functional group.[1] This "uncaging" process is exceptionally clean and occurs under neutral conditions, making it ideal for applications in biological systems and for the spatiotemporal control of chemical reactions.[2]

The mechanism of this photocleavage is a well-studied example of a Norrish Type II reaction.[1] The process is initiated by the photoexcitation of the nitro group, which then abstracts a hydrogen atom from the benzylic carbon to form an aci-nitro intermediate. This intermediate subsequently rearranges to release the protected functional group and forms 2-nitrosobenzaldehyde as a byproduct.[1]

Caption: Isomers of Nitrobenzyl Bromide and their primary applications.

In the Lab: A Validated Protocol for the Deprotection of a p-Nitrobenzyl Ester

The following protocol details the reductive cleavage of a p-nitrobenzyl ester, a common final step in the synthesis of β-lactam antibiotics like cephalosporins. This method is illustrative of the practical application of p-nitrobenzyl bromide as a protecting group.

Reaction: Reductive cleavage of a cephalosporin p-nitrobenzyl ester to the corresponding carboxylic acid.

Materials:

-

Cephalosporin p-nitrobenzyl ester

-

Iron powder

-

Concentrated Hydrochloric Acid (HCl)

-

Methanol

-

Water

-

Potassium Bicarbonate (KHCO3) solution

-

Activated carbon

Step-by-Step Procedure: [8]

-

Reaction Setup: In a suitable reaction vessel, suspend the cephalosporin p-nitrobenzyl ester (1 equivalent) in a mixture of methanol and water.

-

Addition of Iron: To the suspension, add iron powder (a significant excess, e.g., 10 equivalents by weight).

-

Initiation of Reduction: Slowly add a solution of concentrated HCl in a methanol/water mixture to the reaction vessel over a period of 15 minutes. The temperature should be maintained around 30°C.

-

Reaction Monitoring: Stir the reaction mixture vigorously for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Workup - Neutralization: Upon completion, carefully add an aqueous solution of potassium bicarbonate (KHCO3) to the reaction mixture to adjust the pH to approximately 8.0. This will quench the excess acid and precipitate iron salts.

-

Decolorization: Add a small amount of activated carbon to the neutralized mixture and stir for 10 minutes to adsorb colored impurities.

-

Filtration: Filter the mixture to remove the iron salts and activated carbon.

-

Product Isolation: To the filtrate, add aqueous HCl to adjust the pH to 4.0. The desired carboxylic acid product will precipitate out of the solution.

-

Final Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the pure cephalosporin carboxylic acid.

This protocol highlights the robustness of the PNB protecting group strategy and the straightforward nature of its removal, which is a key advantage in the synthesis of complex and sensitive molecules.

Conclusion

The nitrobenzyl bromides, in their various isomeric forms, are indispensable reagents in the toolkit of the modern organic chemist. Their synonyms are numerous, and a clear understanding of the nomenclature is essential for effective scientific communication. The choice of isomer is a strategic one, with the para isomer serving as a robust and orthogonally-cleavable protecting group, while the ortho isomer offers the unique advantage of photolability. The methodologies for their application are well-established and reliable, making them a cornerstone in the synthesis of pharmaceuticals and other complex molecular targets. As research continues to push the boundaries of chemical synthesis, the versatile and tunable properties of nitrobenzyl bromides will undoubtedly ensure their continued and widespread use.

References

-

ChemBK. (2024, April 9). 4-Nitrobenzyl bromide. Retrieved from [Link]

-

PubChem. (n.d.). 4-nitrobenzyl bromide. Retrieved from [Link]

-

Journal of High School Science. (n.d.). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. Retrieved from [Link]

- Google Patents. (n.d.). Process for p-nitrobenzyl ester cleavage in cephalosporin.

-

Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]

-

Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R. S., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. Retrieved from [Link]

-

ACS Publications. (2023, April 20). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Retrieved from [Link]

Sources

- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 2. jhss.scholasticahq.com [jhss.scholasticahq.com]

- 3. EP3587391A1 - Process for preparing nitrobenzyl bromides - Google Patents [patents.google.com]

- 4. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 5. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. EP0745603B1 - Process for p-nitrobenzyl ester cleavage in cephalosporin - Google Patents [patents.google.com]

Methodological & Application

Application Note: Protocol for Selective Benzylation of Carboxylic Acids Using 4-Nitrobenzyl Bromide

Executive Summary

This guide details the protocol for the selective esterification of carboxylic acids using 4-nitrobenzyl bromide (PNB-Br). This transformation serves two distinct critical functions in drug discovery and organic synthesis:

-

Analytical Derivatization: Converting UV-silent fatty acids and prostaglandins into strongly UV-absorbing chromophores (

) for HPLC analysis. -

Synthetic Protection: Installing the p-nitrobenzyl (PNB) ester, a robust protecting group orthogonal to acid-labile groups (e.g., Boc, t-Bu), cleavable via mild reduction.

Key Technical Advantage: Unlike Fischer esterification, this base-mediated alkylation proceeds under mild conditions, preventing the racemization of

Chemical Basis & Selectivity[1][2][3][4][5]

The Mechanism: Nucleophilic Substitution

The reaction proceeds via a classic

Achieving Selectivity (The pKa Hierarchy)

"Selectivity" in this context refers to the exclusive esterification of carboxylic acids in the presence of hydroxyl groups (alcohols).

-

Carboxylic Acids (

): Easily deprotonated by weak bases (e.g., Triethylamine, -

Aliphatic Alcohols (

): Remain protonated and neutral under these conditions. Neutral oxygen is a poor nucleophile compared to the carboxylate anion, preventing ether formation. -

The Cesium Effect: For preparative synthesis, Cesium Carbonate (

) is the preferred base. The large ionic radius of Cesium (

Mechanistic Visualization

The following diagram illustrates the selective pathway and the lack of reactivity for competing hydroxyls.

Figure 1: Mechanistic pathway highlighting the thermodynamic basis for chemoselectivity between carboxylates and alcohols.

Materials & Safety

| Component | Specification | Hazard Note |

| 4-Nitrobenzyl Bromide | >98% Purity | Lachrymator. Causes severe eye/skin burns. Handle in fume hood only. |

| Solvent (Analytical) | Acetone or Acetonitrile (HPLC Grade) | Flammable. |

| Solvent (Synthetic) | DMF (Anhydrous) | Hepatotoxic. |

| Base (Analytical) | Triethylamine (TEA) | Corrosive, volatile. |

| Base (Synthetic) | Cesium Carbonate ( | Irritant.[1] Hygroscopic (store in desiccator). |

| Catalyst (Optional) | 18-Crown-6 | Toxic. Enhances K+ solubility if using |

Protocol A: Analytical Derivatization (HPLC)

Application: Quantification of fatty acids, prostaglandins, or carboxylic acid metabolites. Goal: Complete conversion for UV detection (254 nm).

Procedure

-

Preparation: Dissolve the sample (approx. 0.1 - 1.0 mg of fatty acid mixture) in 1.0 mL of Acetone .

-

Reagent Addition:

-

Add 10 µL of Triethylamine (TEA) (Excess base).

-

Add 10 mg of 4-Nitrobenzyl bromide .

-

-

Reaction: Cap the vial tightly (crimped or screw cap with PTFE liner). Vortex for 10 seconds.

-

Incubation: Heat the vial at 60°C for 30 minutes (or 80°C for 15 mins).

-

Note: Heat ensures reaction completion for sterically hindered acids.

-

-

Workup (Optional for HPLC): Evaporate solvent under

stream and reconstitute in Mobile Phase (e.g., MeCN/Water).-

Direct Injection: If the reagent excess does not interfere with the chromatogram, the mixture can often be injected directly.

-

-

Analysis: Monitor at 254 nm . PNB esters typically elute later than free acids on C18 columns due to increased hydrophobicity.

Protocol B: Preparative Synthesis (Protection)

Application: Protecting group installation for amino acids or complex natural products. Goal: High yield, no racemization, easy purification.

Procedure

-

Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with Nitrogen/Argon.

-

Solvation: Dissolve the carboxylic acid substrate (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

-

Base Activation: Add Cesium Carbonate (

) (1.2 equiv). Stir at Room Temperature (RT) for 15 minutes.-

Observation: The mixture may appear as a suspension. This is normal.

-

-

Alkylation: Add 4-Nitrobenzyl bromide (1.1 equiv) in one portion.

-

Reaction: Stir at Room Temperature for 2–4 hours.

-

TLC Monitoring: PNB esters are UV active. Stain with PMA or KMnO4 to visualize the consumption of the starting acid.

-

-

Quench & Extraction:

-

Pour mixture into Water (5x reaction volume).

-

Extract with Ethyl Acetate (EtOAc) (3x).

-

Wash combined organics with Saturated

(removes unreacted acid) and Brine .

-

-

Purification: Dry over

, filter, and concentrate. Recrystallize (EtOH) or flash chromatography (Hex/EtOAc).

Deprotection Strategy (Removal of PNB)

The PNB ester is stable to TFA (used for Boc removal) and mild bases. It is removed via reduction of the nitro group to an aniline, which triggers a 1,6-elimination to release the free acid.

Standard Method (Zinc/Acetic Acid):

-

Dissolve PNB ester in THF/Acetic Acid/Water (4:1:1).

-

Add Zinc dust (10 equiv).

-

Stir at RT for 1–2 hours.

-

Filter zinc, concentrate, and purify.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Analytical) | Water in solvent. | Use anhydrous acetone/MeCN. Water hydrolyzes PNB-Br to PNB-Alcohol. |

| Side Products (Synthetic) | N-alkylation (if amines present). | Ensure amines are Boc/Cbz protected before benzylation. |

| Incomplete Reaction | Steric hindrance. | Switch base to |

| Racemization | Base too strong/Heat too high. | Use Protocol B ( |

Workflow Visualization

Figure 2: Decision matrix and workflow for analytical vs. preparative applications.

References

-

Cesium Carbonate Mediated Esterification

- Title: Cesium Carbonate Catalyzed Esterification of N-Benzyl-N-Boc-amides under Ambient Conditions.

- Source: National Institutes of Health (PubMed / PMC).

-

URL:[Link]

-

HPLC Derivatization of Fatty Acids

-

Cleavage of Nitrobenzyl Esters

- Title: A New Method for the Cleavage of Nitrobenzyl Amides and Ethers.

- Source: National Institutes of Health (PubMed / PMC).

-

URL:[Link]

-

General Esterification Reviews

Sources

Application Note: A Practical Guide to the Synthesis and Application of 2-Nitrobenzyl-Based Photocleavable Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Light-Mediated Control

In the intricate fields of drug delivery, proteomics, and advanced material science, the ability to control molecular interactions with spatiotemporal precision is paramount. Photocleavable (PC) linkers are a cornerstone technology in this domain, acting as molecular switches that can be triggered by a specific wavelength of light to release a payload, activate a molecule, or alter a material's properties on demand.[1][2] Among the various photolabile moieties, the ortho-nitrobenzyl (ONB) group is one of the most extensively studied and widely implemented due to its synthetic accessibility, reliable cleavage kinetics, and tunable photochemical properties.[3][4][5]

This application note serves as a comprehensive technical guide for the synthesis of photocleavable linkers utilizing 2-nitrobenzyl bromide as a versatile starting material. We will delve into the underlying photochemical mechanism, provide detailed, field-proven synthesis and application protocols, and discuss critical experimental variables to ensure reproducible and efficient results.

Part 1: The Fundamental Chemistry of 2-Nitrobenzyl Photocleavage

The Underlying Mechanism: A Norrish Type II Rearrangement

The photocleavage of an o-nitrobenzyl linker is a well-established photochemical process that proceeds through an intramolecular rearrangement, often described as a Norrish Type II reaction.[5] Understanding this mechanism is crucial for optimizing cleavage conditions and troubleshooting potential issues.

The process unfolds in several key steps upon irradiation with UV light (typically in the 340-365 nm range):[3][4][6]

-

Photoexcitation: The nitro group absorbs a photon, promoting it to an excited singlet or triplet state.

-

Intramolecular Hydrogen Abstraction: In this excited state, the nitro group is sufficiently reactive to abstract a hydrogen atom from the adjacent benzylic carbon.

-

Formation of the aci-Nitro Intermediate: This hydrogen transfer results in the formation of a transient, cyclic intermediate known as an aci-nitro species.[4]

-

Rearrangement and Cleavage: The unstable aci-nitro intermediate rapidly rearranges. This step involves the transfer of an oxygen atom to the benzylic carbon and subsequent bond cleavage, which liberates the protected molecule (the "payload").

-

Byproduct Formation: The cleavage event transforms the linker into a 2-nitrosobenzaldehyde or a related derivative (e.g., a 2-nitrosoketone), which is the primary byproduct of the reaction.[4]

The efficiency of this process, described by its quantum yield, can be quite high, making the 2-nitrobenzyl group an effective photolabile caging group.[3]

Caption: Mechanism of 2-nitrobenzyl photocleavage.

Strategic Advantages of 2-Nitrobenzyl Bromide

2-Nitrobenzyl bromide is an ideal starting material for several reasons:

-

High Reactivity: The bromide is an excellent leaving group, making the benzylic carbon highly electrophilic and susceptible to nucleophilic attack.

-

Versatility: It reacts readily with a wide range of nucleophiles, including alcohols (to form ethers), amines (to form amines), thiols (to form thioethers), and carboxylates (to form esters). This allows for the straightforward "caging" of diverse functional groups.

-

Commercial Availability: It is a readily available and cost-effective reagent.

Tuning Photochemical Properties

The classic 2-nitrobenzyl linker can be chemically modified to fine-tune its properties. A common and highly effective strategy is the addition of electron-donating groups, such as methoxy groups, to the aromatic ring.[7]

| Linker Type | Common Name | Typical Cleavage Wavelength | Key Advantage |

| Standard | 2-Nitrobenzyl (NB) | ~340-350 nm | Well-established, versatile |

| Modified | 6-Nitroveratryl (NV) | >350 nm | Red-shifted absorption minimizes potential photodamage to sensitive biomolecules.[7] |

| α-Substituted | α-Methyl-2-nitrobenzyl | ~340-350 nm | The methyl group can enhance cleavage kinetics and reduce the reactivity of the nitroso byproduct.[7] |

Part 2: Synthesis Protocols and Methodologies

The following protocols provide a validated framework for synthesizing a bifunctional 2-nitrobenzyl linker, which can then be conjugated to a molecule of interest.

Protocol 1: Synthesis of a 2-Nitrobenzyl Photocleavable Linker with a Carboxylic Acid Terminus

This protocol describes the etherification of 4-hydroxybutyric acid with 2-nitrobenzyl bromide. The resulting molecule contains the photolabile linker attached to a terminal carboxylic acid, which can be activated (e.g., as an NHS ester) for subsequent conjugation to amine-containing molecules.

Experimental Workflow

Caption: Workflow for bifunctional PC linker synthesis.

Materials and Reagents

-

Methyl 4-hydroxybutyrate

-

2-Nitrobenzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Standard laboratory glassware, magnetic stirrer, rotary evaporator

Step-by-Step Procedure

-

Etherification Reaction Setup:

-

To a round-bottom flask under a nitrogen atmosphere, add methyl 4-hydroxybutyrate (1.0 eq).

-

Dissolve the starting material in anhydrous DMF.

-

Add anhydrous potassium carbonate (1.5 eq). Causality: K₂CO₃ is a mild base sufficient to deprotonate the hydroxyl group, forming an alkoxide nucleophile without hydrolyzing the methyl ester.

-

Add 2-nitrobenzyl bromide (1.1 eq) to the stirring suspension.

-

Allow the reaction to stir at room temperature for 12-18 hours.

-

-

Reaction Monitoring:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the 2-nitrobenzyl bromide starting material.

-

-

Workup and Extraction:

-

Once the reaction is complete, pour the mixture into water and extract three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and then brine. Causality: The water washes remove the DMF solvent and inorganic salts, while the brine wash helps to remove residual water from the organic layer.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure methyl ester of the linker.

-

-

Ester Hydrolysis:

-

Dissolve the purified methyl ester in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (2.0 eq) and stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Acidify the reaction mixture to pH ~3 using 1 M HCl.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the final carboxylic acid-terminated photocleavable linker.

-

-

Characterization:

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Part 3: Application Protocol for Photocleavage Validation

After synthesizing the linker and conjugating it to a molecule of interest (e.g., a fluorescent dye or a drug), it is essential to validate its photocleavage performance.

Protocol 2: HPLC-Based Photocleavage Assay

This protocol provides a quantitative method to determine the cleavage efficiency and kinetics of a PC-linker conjugate.

Materials and Equipment

-

Synthesized PC-linker conjugate

-

Solvent (e.g., 1:1 acetonitrile:water)[6]

-

UV lamp with a defined wavelength (e.g., 365 nm) and power output

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or DAD)

-

Quartz cuvette or other UV-transparent reaction vessel

Step-by-Step Procedure

-

Sample Preparation:

-

Prepare a stock solution of the PC-linker conjugate in the chosen solvent at a known concentration (e.g., 100 µM).

-

-

Irradiation Experiment:

-

Place a defined volume of the stock solution into a quartz cuvette.

-

Take an aliquot for t=0 analysis before irradiation.

-

Position the UV lamp at a fixed distance from the sample to ensure consistent light intensity.

-

Begin irradiation.

-

At specified time intervals (e.g., 0, 1, 2, 5, 10, and 20 minutes), withdraw an aliquot of the solution for analysis.[3][6] Self-Validation: A time-course experiment is critical to establish the cleavage kinetics and ensure the reaction goes to completion.

-

-

HPLC Analysis:

-

Inject each time-point sample into the HPLC system.

-

Develop a separation method that resolves the parent PC-linker conjugate from its photolysis products (the released payload and the 2-nitrosobenzaldehyde byproduct).

-

Monitor the chromatograms at a wavelength where both the parent compound and at least one of the products absorb.

-

-

Data Analysis:

-

Integrate the peak area of the starting material at each time point.

-

Calculate the percentage of remaining starting material relative to the t=0 sample.

-

Plot the percentage of cleaved material versus irradiation time to determine the cleavage kinetics.

-

Expected Results and Data Presentation

The HPLC analysis should show a decrease in the peak corresponding to the starting material and a concurrent increase in peaks corresponding to the cleavage products.

| Irradiation Time (min) | Peak Area (Parent Compound) | % Parent Remaining | % Cleavage |

| 0 | 1,540,000 | 100% | 0% |

| 1 | 1,185,800 | 77% | 23% |

| 2 | 877,800 | 57% | 43% |

| 5 | 354,200 | 23% | 77% |

| 10 | 77,000 | 5% | 95% |

| 20 | <15,000 | <1% | >99% |

Note: Data are representative and will vary based on the specific linker, payload, and irradiation conditions. Complete cleavage is often observed within 10-20 minutes under typical lab conditions.[3]

References

-

Bai, X., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Weiss, E. A., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. Available at: [Link]

-

Griffin, D. R., & Kasko, A. M. (2018). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. ACS Macro Letters. Available at: [Link]

-

Bai, X., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Photolabile protecting group. Available at: [Link]

-